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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)azepane

Cat. No.: B078035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

plausible synthetic route for 1-(4-Nitrophenyl)azepane. Due to the limited availability of

specific experimental data in peer-reviewed literature, this document compiles predicted

spectroscopic values based on established principles and provides detailed, generalized

experimental protocols.

Spectroscopic Data
The structural characterization of 1-(4-Nitrophenyl)azepane relies on a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). While specific, experimentally-derived spectra for this exact compound are not widely

published, the following tables summarize the expected quantitative data based on the known

structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 8.1 - 8.3 d 2H Ar-H (ortho to NO₂)

~ 6.7 - 6.9 d 2H Ar-H (meta to NO₂)

~ 3.5 - 3.7 t 4H N-CH₂ (azepane ring)

~ 1.7 - 1.9 m 4H CH₂ (azepane ring)

~ 1.5 - 1.7 m 4H CH₂ (azepane ring)

Predictions are based on typical chemical shifts for similar aromatic and heterocyclic structures.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~ 152 - 154 Ar-C (C-N)

~ 145 - 147 Ar-C (C-NO₂)

~ 125 - 127 Ar-CH (ortho to NO₂)

~ 111 - 113 Ar-CH (meta to NO₂)

~ 52 - 54 N-CH₂ (azepane ring)

~ 27 - 29 CH₂ (azepane ring)

~ 26 - 28 CH₂ (azepane ring)

Predicted values suggest the carbon attached to the nitro group would resonate at a lower

field.

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 1500 - 1560 Strong Asymmetric NO₂ stretch

~ 1300 - 1370 Strong Symmetric NO₂ stretch

> 3000 Medium Aromatic C-H stretch

< 3000 Medium-Strong Aliphatic C-H stretch

~ 1450 - 1600 Medium Aromatic C=C stretch

~ 1465 Medium Aliphatic CH₂ bend

~ 1250 - 1360 Medium Aryl-Amine C-N stretch

The presence of the 4-nitrophenyl group is prominently indicated by strong absorption bands

corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.

[1]

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

220.12 [M]⁺ (Molecular Ion)

174 [M - NO₂]⁺

190 [M - NO]⁺

122 [C₆H₄NO₂]⁺

98 [C₆H₁₂N]⁺

The molecular formula for 1-(4-Nitrophenyl)azepane is C₁₂H₁₆N₂O₂, which corresponds to an

exact mass of approximately 220.12 Da.[1]

Experimental Protocols
Synthesis of 1-(4-Nitrophenyl)azepane via Nucleophilic
Aromatic Substitution (SNAr)
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The primary method for the synthesis of 1-(4-Nitrophenyl)azepane is the nucleophilic aromatic

substitution (SNAr) reaction between azepane and an activated nitroaromatic compound.[1]

Materials:

1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

Azepane

Potassium carbonate (K₂CO₃) or other suitable base

Dimethylformamide (DMF) or other polar aprotic solvent

Ethyl acetate

Brine solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF, add azepane (1.2 eq) and

potassium carbonate (2.0 eq).

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous magnesium

sulfate.

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield

the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane:ethyl acetate) to afford pure 1-(4-Nitrophenyl)azepane.

Spectroscopic Characterization
2.2.1. NMR Spectroscopy

Prepare a solution of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, typical acquisition parameters include a 30° pulse angle, a relaxation delay of

1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, a 30° pulse, a 4 s acquisition time, and no relaxation delay are recommended

for compounds up to about 350 Daltons.[2]

Process the spectra using appropriate software. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2.2. Infrared (IR) Spectroscopy

Obtain the IR spectrum of the sample using a Fourier Transform Infrared (FTIR)

spectrometer.

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be

used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Record the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

2.2.3. Mass Spectrometry (MS)

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).
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The generated ions are then separated by a mass analyzer (e.g., quadrupole or time-of-

flight) based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Analyze the mass spectrum to determine the molecular weight and fragmentation pattern of

the compound.
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Caption: Experimental workflow for the synthesis and characterization of 1-(4-
Nitrophenyl)azepane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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